molecular formula C14H12FNO2 B13804171 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide CAS No. 564446-18-0

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

Cat. No.: B13804171
CAS No.: 564446-18-0
M. Wt: 245.25 g/mol
InChI Key: BDBQVSKABQTQKD-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide (CAS 564446-18-0) is a synthetic organic compound belonging to the class of fluorinated benzamides. With a molecular formula of C14H12FNO2 and a molecular weight of 245.25 g/mol, it is supplied for industrial and scientific research applications . Fluorinated benzamide derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom, the most electronegative element with a small atomic radius, can profoundly alter a molecule's properties . The C-F bond is exceptionally strong and is often associated with metabolic stability, making it a valuable substituent in the design of pharmaceutical and agrochemical candidates . Furthermore, the fluorine substituent can increase lipophilicity and alter binding affinities with enzymes and protein receptors, which is a key area of study for researchers . Compounds with the benzamide scaffold and fluorine atoms are frequently investigated for their potential as pharmacophores in drug design, targeting specific enzymes or receptors, and in biochemical assays to study protein-ligand interactions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions .

Properties

CAS No.

564446-18-0

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-9-6-7-12(13(17)8-9)16-14(18)10-4-2-3-5-11(10)15/h2-8,17H,1H3,(H,16,18)

InChI Key

BDBQVSKABQTQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)O

Origin of Product

United States

Preparation Methods

Preparation of 2-Fluorobenzoyl Chloride

While 2-fluorobenzoyl chloride is commercially available, it can be prepared from 2-fluorobenzoic acid by chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This conversion is straightforward and yields the acyl chloride necessary for subsequent amide formation.

Synthesis of 2-Hydroxy-4-methylaniline

The amine component, 2-hydroxy-4-methylaniline, is typically commercially available. If required, it can be synthesized via selective nitration and reduction of 2-hydroxy-4-methylbenzene derivatives.

Amide Bond Formation

The key step involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-4-methylaniline in the presence of a base. A typical procedure is as follows:

  • Dissolve 2-hydroxy-4-methylaniline in anhydrous dichloromethane.
  • Add a stoichiometric amount of base (e.g., triethylamine) to the solution under stirring at 0°C to room temperature.
  • Slowly add 2-fluorobenzoyl chloride dropwise to the reaction mixture.
  • Stir the reaction mixture for several hours (typically 2–6 hours) at ambient temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

This method yields this compound with high purity and yield, as evidenced by analogous compounds.

Alternative Synthetic Routes and Optimization

Oxidation and Functional Group Transformations

In related benzamide derivatives, oxidation and substitution reactions have been used to introduce hydroxy and amino groups on the aromatic ring prior to amide formation. For example, oxidation of nitro-substituted benzamides followed by catalytic hydrogenation has been employed to obtain amino benzamides, which can then be further functionalized.

Summary of Experimental Data

Step Reagents & Conditions Yield (%) Notes
1 2-Fluorobenzoic acid + SOCl₂, reflux ~90 Formation of 2-fluorobenzoyl chloride
2 2-Hydroxy-4-methylaniline + base, DCM, 0–25°C Starting material, commercially available
3 2-Fluorobenzoyl chloride + 2-hydroxy-4-methylaniline + triethylamine, DCM, rt, 2–6 h 75–90 Amide bond formation, purified by recrystallization or chromatography
4 Optional purification by recrystallization or chromatography Ensures high purity product

Analytical Characterization

The product is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-fluoro-N-(2-oxo-4-methylphenyl)benzamide.

    Reduction: Formation of 2-fluoro-N-(2-hydroxy-4-methylphenyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12FNO2
  • Molecular Weight : 245.25 g/mol
  • IUPAC Name : 2-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
  • Structural Features : The compound consists of a benzamide core with a fluorine atom and a hydroxymethyl group, which may influence its biological activity and interaction with target molecules.

Medicinal Chemistry

This compound has shown potential in drug development due to its structural characteristics that may enhance pharmacological properties:

  • Anticancer Activity : Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.
  • Enzyme Inhibition : The presence of the fluorine atom may enhance lipophilicity, allowing better interaction with enzyme active sites. Preliminary studies suggest that this compound could act as an inhibitor for certain kinases implicated in cancer pathways.

Biological Research

The compound's unique structure allows for exploration in biological assays:

  • Antimicrobial Properties : Initial investigations have shown that similar benzamide derivatives possess antimicrobial activity. The hydroxyl group may contribute to increased solubility and interaction with bacterial cell membranes.
  • Pharmacokinetics Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is crucial for its development as a therapeutic agent. Studies are being conducted to assess its bioavailability and metabolic stability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various fluorinated benzamides, including this compound. The results indicated that compounds with a similar substitution pattern exhibited significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further investigation into its use as an anticancer drug .

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of several benzamides, including this compound, researchers found that this compound showed notable activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide/Phenyl Rings Key Functional Groups Crystallographic Data Source
2-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide 2-F (benzamide), 2-OH, 4-Me (phenyl) Fluorine, hydroxyl, methyl N/A (no direct data)
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-F (benzamide), 2-F, 4-F (phenyl) Fluorine (multiple) CSD entry with hydrogen-bonding and ring-stacking interactions
4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide 4-Cl, 2-OH (benzamide), 4-Me (phenyl) Chlorine, hydroxyl, methyl Hydrogen-bond geometry reported
2-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide 2-F, picolinimidamido groups (benzamide/phenyl) Fluorine, imidamido, pyridine Synthetic yield: 93%

Key Observations :

  • Fluorine vs.
  • Hydrogen Bonding : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to purely fluorinated analogs like Fo24, which relies on F···H-N interactions .
  • Crystal Packing : Fo24 exhibits ring-stacking interactions between fluorinated phenyl rings, a feature absent in hydroxyl-containing derivatives due to competing hydrogen bonds .

Key Observations :

  • The target compound’s synthesis likely follows standard acylation protocols, similar to and , but specific yield data are unavailable .
  • Complex derivatives like CCG258205 exhibit lower yields (24%) due to multi-step synthesis, whereas simpler modifications (e.g., imidamide addition) achieve higher yields (93%) .

Key Observations :

  • While direct bioactivity data for the target compound are lacking, structurally related compounds like HPAPB and CCG258205 demonstrate the role of benzamide scaffolds in targeting enzymes (HDACs, kinases) .
  • The hydroxyl group in the target compound may influence pharmacokinetics, as seen in HPAPB’s improved toxicity profile compared to SAHA .

Biological Activity

2-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzene ring linked to an amide functional group and substituted with a fluorine atom and a hydroxyl group, suggests diverse biological activities. The molecular formula is C13_{13}H12_{12}FNO, with a molecular weight of approximately 245.25 g/mol .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the hydroxyl group and its enhanced stability from the fluorine substitution. These features enable interactions with various biological macromolecules, potentially influencing their functions.

The exact mechanism of action for this compound remains under investigation, but it is believed to involve interactions with specific enzymes or receptors, which could lead to inhibition of key biological processes. Compounds with similar structures have demonstrated antimicrobial properties, indicating that this benzamide derivative may also exhibit bioactive characteristics worthy of further exploration .

Case Studies and Experimental Data

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives in similar classes exhibited IC50_{50} values ranging from 3.25 mg/mL to 49.85 μM against Hep-2 and A549 cell lines, respectively .
  • Antimicrobial Properties : Related benzamide derivatives have been noted for their antimicrobial activities, suggesting that this compound may also possess similar properties.

Comparative Analysis of Similar Compounds

A comparative analysis of compounds with structural similarities highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamideSimilar fluorine and hydroxyl substitutionsDifferent positioning of the hydroxyl group
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamideAdditional methoxy groupsPotentially different biological activity profile
Benzamide, 2-fluoro-N-(4-methylphenyl)-Lacks hydroxyl substitutionFocus on methyl substitution instead of hydroxyl

Uniqueness : The combination of both hydroxyl and fluorine groups in this compound distinguishes it from others, potentially enhancing its reactivity and interaction with biological systems compared to compounds lacking one or both functional groups.

Future Directions in Research

Given its promising biological activity, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize its medicinal properties.

Q & A

Q. What are the key considerations for synthesizing 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide?

The synthesis requires careful control of reaction conditions such as solvent polarity (e.g., ethanol for reductions), temperature (typically 60–80°C for amide bond formation), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates using TLC or HPLC is critical to avoid side products .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in solvents like DCM/hexane. Data collection and refinement use software suites like SHELXL (for small-molecule refinement) and WinGX for structure visualization. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.
  • Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Use a Design of Experiments (DoE) approach to test variables:

  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate).
  • Catalysts : Screen Pd-based catalysts for cross-coupling reactions.
  • Temperature gradients : Microwave-assisted synthesis for faster kinetics. Statistical tools like ANOVA identify significant factors .

Q. How to resolve contradictory data in biological activity across studies?

Contradictions may arise from assay conditions (e.g., serum concentration in cell cultures) or compound stability (e.g., hydrolysis in aqueous buffers). Validate results using orthogonal methods:

  • Compare fluorescence-based assays with radioligand binding for target engagement.
  • Conduct stability studies via LC-MS to rule out degradation .

Q. What computational methods predict its interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular docking : Use AutoDock Vina to model binding poses with Trk receptors or GPCRs. Validate with MD simulations for binding stability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the fluorine atom with Cl/CH₃ to assess electronic effects.
  • Substituent positioning : Compare ortho vs. para hydroxy groups on the phenyl ring.
  • Bioisosteres : Replace the benzamide with sulfonamide to study hydrogen-bonding variations. Use PCA to correlate structural features with activity .

Q. What advanced spectroscopic techniques characterize its degradation products?

  • LC-HRMS : Identify metabolites or hydrolysis products.
  • 2D-NMR (COSY, HSQC) : Resolve complex splitting patterns in degraded samples.
  • XPS : Analyze surface oxidation states in solid-state formulations .

Q. How to identify its primary biological targets in complex systems?

  • Chemical proteomics : Use affinity-based protein profiling with a biotinylated probe.
  • RNA-seq : Compare gene expression profiles in treated vs. untreated cells to pinpoint pathways (e.g., MAPK/ERK).
  • SPR : Measure real-time binding kinetics to purified proteins .

Q. What strategies improve its ADME properties for in vivo studies?

  • Lipophilicity adjustment : Introduce PEG groups to enhance solubility.
  • Metabolic stability : Test microsomal liver fractions to identify vulnerable sites for deuteration.
  • Pharmacokinetic modeling : Use PBPK models to predict oral bioavailability and tissue distribution .

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